4-Hydroxyphenyl acetoacetate
Overview
Description
4-Hydroxyphenyl acetoacetate is an organic compound that belongs to the class of β-keto esters It is characterized by the presence of both a hydroxyl group and an acetoacetate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl acetoacetate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetoacetate and 4-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired β-keto ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as silica or other solid supports can be employed to facilitate the reaction and minimize by-products. The use of green solvents and environmentally friendly conditions is also a focus in modern industrial production methods.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group in the acetoacetate moiety can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: 4-Hydroxyphenyl ethanol.
Substitution: Halogenated derivatives such as 4-chlorophenyl acetoacetate.
Scientific Research Applications
4-Hydroxyphenyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxyphenyl acetoacetate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as hydroxylases, leading to the formation of catechol derivatives. These derivatives can further participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
Ethyl acetoacetate: A simpler β-keto ester without the phenolic hydroxyl group.
4-Hydroxybenzaldehyde: Lacks the acetoacetate moiety but shares the phenolic structure.
4-Hydroxyacetophenone: Contains a ketone group instead of the acetoacetate moiety.
Uniqueness: 4-Hydroxyphenyl acetoacetate is unique due to the presence of both the hydroxyl and acetoacetate functionalities, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(4-hydroxyphenyl) 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)6-10(13)14-9-4-2-8(12)3-5-9/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPYDDUAFWZUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395095 | |
Record name | 4-hydroxyphenyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26408-72-0 | |
Record name | 4-hydroxyphenyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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